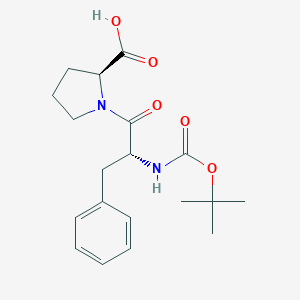

Boc-D-phe-pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198018 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-10-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH) is a protected dipeptide that serves as a crucial building block in the synthesis of peptides for pharmaceutical and research applications. The incorporation of the D-isomer of phenylalanine can enhance the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation. The proline residue introduces a characteristic kink in the peptide backbone, influencing its conformation and biological activity. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of D-phenylalanine allows for controlled, stepwise peptide synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Core Chemical Properties

The chemical properties of this compound and its precursor, Boc-D-Phe-OH, are summarized below. While specific experimental data for the dipeptide is limited in publicly available literature, the properties of the precursor provide a valuable reference.

| Property | This compound | Boc-D-Phe-OH |

| CAS Number | 38675-10-4[1] | 18942-49-9[2][3] |

| Molecular Formula | C19H26N2O5 | C14H19NO4 |

| Molecular Weight | 362.43 g/mol | 265.31 g/mol |

| Appearance | White powder | White to off-white powder |

| Purity | ≥ 99% (HPLC) | ≥ 99% (HPLC) |

| Melting Point | Not available | 80 - 90 °C |

| Optical Rotation | Not available | [α]D20 = -25 ± 2º (c=1 in EtOH) |

| Storage Conditions | Room Temperature | 0 - 8 °C |

Solubility:

Stability:

Boc-protected peptides are generally stable under neutral and basic conditions. The Boc group is labile to acidic conditions, which allows for its removal during peptide synthesis. As a solid, this compound should be stored at room temperature as recommended by the supplier. For long-term storage, especially in solution, refrigeration is advisable to minimize potential degradation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of Boc-D-phenylalanine with a proline derivative, typically the methyl or ethyl ester, followed by the saponification of the ester to yield the carboxylic acid. The following is a general experimental protocol based on standard solution-phase peptide synthesis methods.

Materials:

-

Boc-D-Phe-OH

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO3) solution

-

Citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-D-Phe-OH (1.0 eq), H-Pro-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a mixture of DCM and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA or NMM (2.2 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

Add DCC or EDC (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-OMe.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Saponification:

-

Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of methanol and water.

-

Add LiOH or NaOH (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Final Work-up:

-

Remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

-

References

An In-depth Technical Guide to Boc-D-Phe-Pro-OH: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH), a chiral dipeptide building block crucial in the field of peptide chemistry and drug development. This document details its physicochemical properties, outlines general synthetic and application protocols, and explores the significant biological activities of peptides incorporating the D-Phe-Pro motif.

Core Compound Information

This compound is a synthetic dipeptide composed of D-phenylalanine and L-proline, with the N-terminus of the D-phenylalanine residue protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is instrumental in stepwise peptide synthesis, preventing unwanted side reactions and allowing for controlled chain elongation. The inclusion of a D-amino acid enhances the resulting peptide's resistance to enzymatic degradation, a critical attribute for therapeutic peptide candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 362.42 g/mol |

| Molecular Formula | C₁₉H₂₆N₂O₅ |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) |

| Stereochemistry | D-Phenylalanine, L-Proline |

Synthesis and Experimental Protocols

The synthesis involves the coupling of Boc-D-phenylalanine (Boc-D-Phe-OH) with a proline ester (e.g., L-Pro-OMe·HCl), followed by the saponification of the resulting ester to yield the final product.

Materials:

-

Boc-D-Phe-OH

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt))

-

Base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

-

Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

-

Lithium hydroxide (LiOH)

-

Aqueous solutions for workup (e.g., 5% NaHCO₃, saturated NaCl)

Protocol:

-

Deprotection of Proline Ester: Dissolve H-Pro-OMe·HCl in DCM and cool to 0°C. Add NMM or DIPEA and stir for 15 minutes to obtain the free amine.

-

Coupling Reaction: In a separate flask, dissolve Boc-D-Phe-OH and HOBt in DCM. Add this solution to the free proline ester. Add DCC to the reaction mixture and stir at 0°C for 1 hour, then at room temperature overnight.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Boc-D-Phe-Pro-OMe.

-

Saponification: Dissolve the resulting Boc-D-Phe-Pro-OMe in a mixture of methanol and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by chromatography to yield this compound.

This compound is a key reagent for incorporating the D-Phe-Pro motif into a growing peptide chain on a solid support. The general cycle for SPPS using Boc chemistry is outlined below.

Table 2: Standard Boc-SPPS Cycle

| Step | Reagents and Solvents | Purpose |

| 1. Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group. |

| 2. Neutralization | 10% Diisopropylethylamine (DIEA) in DMF | Neutralization of the resulting trifluoroacetate salt. |

| 3. Coupling | Boc-amino acid, Coupling reagent (e.g., HBTU), DIEA in DMF | Formation of the peptide bond with the next amino acid in the sequence. |

| 4. Washing | DMF, DCM | Removal of excess reagents and by-products. |

This cycle is repeated for each amino acid in the peptide sequence. The use of this compound as a dipeptide unit can streamline the synthesis process.

Solid-Phase Peptide Synthesis (SPPS) workflow using this compound.

Biological Significance and Applications of the D-Phe-Pro Motif

The incorporation of the D-Phe-Pro sequence into peptides can confer significant biological activities, making it a valuable motif in drug design.

A well-documented function of peptides containing the D-Phe-Pro-Arg sequence is the potent and selective inhibition of thrombin, a key serine protease in the coagulation cascade.[1] Peptides such as D-Phe-Pro-Arg-chloromethylketone (PPACK) act as irreversible inhibitors of thrombin.[1] The D-Phe-Pro motif directs the peptide to the active site of thrombin, where the arginine residue interacts with the specificity pocket.[1] This targeted inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation.[1]

Inhibition of the coagulation cascade by D-Phe-Pro-Arg containing peptides.

Cyclic peptides that contain a D-Pro-L-Pro motif have been shown to act as efficient cell-penetrating peptides (CPPs).[2] This motif constrains the peptide into a β-hairpin structure, which is thought to facilitate cellular entry. This property is highly valuable for the intracellular delivery of therapeutic cargo.

Peptides rich in proline and phenylalanine have demonstrated antimicrobial and cytotoxic activities. For instance, a synthetic cyclic heptapeptide containing phenylalanine and proline exhibited potent anthelmintic activity and high cytotoxicity against certain cancer cell lines. Furthermore, cyclo(phenylalanine-proline) has been found to induce DNA damage in mammalian cells through the generation of reactive oxygen species (ROS). This suggests that peptides containing this motif could be explored for their potential as anticancer agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced stability and potent biological activities. Its primary application lies in the construction of peptide-based therapeutics, particularly those targeting the coagulation cascade. The unique structural and functional properties conferred by the D-Phe-Pro motif, including increased proteolytic resistance and the ability to form specific secondary structures, make it a key component in the design of novel drug candidates. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

Elucidation of the Chemical Structure of Boc-D-Phe-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Boc-D-Phe-Pro-OH. This dipeptide, featuring a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block in peptide synthesis.[1][2] A thorough understanding of its structure is paramount for its effective application in research and pharmaceutical development.

Compound Overview

This compound , with the chemical formula C19H26N2O5 and a molecular weight of 362.42 g/mol , is a synthetic intermediate.[3][4] The Boc group protects the amine of the D-phenylalanine residue, enabling controlled peptide chain elongation.[2] The structure combines the aromatic side chain of phenylalanine with the cyclic structure of proline, leading to specific conformational properties.

| Property | Value | Reference |

| Molecular Formula | C19H26N2O5 | |

| Molecular Weight | 362.42 g/mol | |

| Full Name | N-tert-butoxycarbonyl-D-phenylalanyl-L-proline |

Experimental Protocols for Structure Elucidation

The primary techniques for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For a dipeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a standard proton NMR spectrum to identify the types and number of protons in the molecule. Key signals to expect are the Boc group protons, aromatic protons of phenylalanine, and the aliphatic protons of both amino acid residues.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon atoms. This is crucial for confirming the overall carbon framework.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to piece together the connectivity of the amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for identifying the peptide bond and the connection of the Boc group.

-

Workflow for NMR Analysis:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can be used to sequence the peptide.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent suitable for the chosen ionization technique, such as a mixture of acetonitrile and water with 0.1% formic acid for electrospray ionization (ESI).

-

Ionization: Electrospray ionization (ESI) is a common technique for peptides as it is a soft ionization method that minimizes fragmentation of the parent molecule.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 363.18.

-

Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting fragment ions provide sequence information. Key expected fragments include the loss of the Boc group (a neutral loss of 100 Da) and characteristic b and y ions from the peptide backbone cleavage.

-

Workflow for Mass Spectrometry Analysis:

Data Interpretation and Expected Results

Expected NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound based on data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Expected ¹H NMR Chemical Shifts (in DMSO-d6)

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (CH₃)₃ | ~1.3-1.4 | s | 9H |

| Phe α-CH | ~4.2-4.4 | m | 1H |

| Phe β-CH₂ | ~2.8-3.1 | m | 2H |

| Phe Aromatic C-H | ~7.1-7.3 | m | 5H |

| Pro α-CH | ~4.1-4.3 | m | 1H |

| Pro β-CH₂ | ~1.7-2.0 | m | 2H |

| Pro γ-CH₂ | ~1.8-2.1 | m | 2H |

| Pro δ-CH₂ | ~3.3-3.6 | m | 2H |

| Amide N-H | ~7.5-8.5 | d | 1H |

| Carboxyl O-H | ~12-13 | br s | 1H |

Expected ¹³C NMR Chemical Shifts (in DMSO-d6)

| Carbon(s) | Expected Chemical Shift (ppm) |

| Boc C(CH₃)₃ | ~28.0 |

| Boc C (CH₃)₃ | ~78.0 |

| Boc C=O | ~155.0 |

| Phe C=O | ~171.0 |

| Pro C=O | ~173.0 |

| Phe α-C | ~55.0 |

| Phe β-C | ~37.0 |

| Phe Aromatic C | ~126.0-138.0 |

| Pro α-C | ~59.0 |

| Pro β-C | ~29.0 |

| Pro γ-C | ~24.0 |

| Pro δ-C | ~46.0 |

Expected Mass Spectrometry Data

Expected Mass-to-Charge Ratios (m/z) in ESI-MS

| Ion | Expected m/z |

| [M+H]⁺ | 363.18 |

| [M+Na]⁺ | 385.16 |

| [M-H]⁻ | 361.17 |

Expected Key MS/MS Fragment Ions from [M+H]⁺

| Fragment Ion | Expected m/z | Description |

| [M+H - C₅H₈O₂]⁺ | 263.13 | Neutral loss of the Boc group |

| y₁ | 116.07 | Proline residue |

| b₁ | 250.14 | Boc-D-Phe residue |

Biological Context and Signaling

While specific signaling pathways for this compound are not extensively documented, related D-peptide analogs have been shown to interact with N-formyl peptide receptors (FPRs). For instance, D-peptide analogs of Boc-Phe-Leu-Phe-Leu-Phe-COOH have demonstrated pro-angiogenic activity through interaction with FPR3 on endothelial cells. This suggests that dipeptides containing D-amino acids can have distinct biological activities and may modulate cellular signaling pathways. Further research is needed to determine if this compound interacts with similar receptors.

Potential Biological Interaction Pathway:

This guide provides a foundational framework for the structural elucidation of this compound. The detailed protocols and expected data will aid researchers in confirming the identity and purity of this important synthetic intermediate, thereby supporting its application in the development of novel peptide-based therapeutics.

References

The D-Phe-Pro Motif: A Linchpin in Modulating Biological Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide motif D-phenylalanine-proline (D-Phe-Pro) is a cornerstone in the design of peptidomimetics and peptide-based therapeutics. Its incorporation into peptide sequences imparts significant conformational rigidity and enhanced resistance to proteolytic degradation, properties highly sought after in drug development. This technical guide delves into the core biological significance of the D-Phe-Pro motif, with a primary focus on its well-established role in thrombin inhibition and its potential applications in targeting G protein-coupled receptors (GPCRs) such as chemokine and tachykinin receptors.

Conformational Properties and Enhanced Stability

The unique stereochemistry of D-phenylalanine, combined with the cyclic structure of proline, introduces a distinct kink in the peptide backbone. This constrained conformation can mimic or stabilize β-turn structures, which are crucial for molecular recognition and binding to biological targets.[1][2] The D-amino acid at the N-terminus significantly increases resistance to enzymatic cleavage by exopeptidases, a major hurdle in the development of peptide-based drugs. This enhanced stability is particularly evident in biological fluids like plasma.[2]

Thrombin Inhibition: A Classic Example

The most extensively studied application of the D-Phe-Pro motif is in the design of potent and selective thrombin inhibitors. The tripeptide sequence D-Phe-Pro-Arg is a key pharmacophore that directs molecules to the active site of thrombin, a critical serine protease in the coagulation cascade.

One of the most notable examples is D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) , an irreversible inhibitor of thrombin. The D-Phe-Pro sequence of PPACK guides the inhibitor to the enzyme's active site, where the arginine residue interacts with the specificity pocket. Subsequently, the chloromethyl ketone moiety forms a covalent bond with the active site serine (Ser195) and histidine (His57) residues, leading to the irreversible inactivation of thrombin. This targeted inhibition effectively blocks the conversion of fibrinogen to fibrin, a crucial step in blood clot formation.

Another potent thrombin inhibitor incorporating this motif is Ac-(D)Phe-Pro-boroArg-OH . This competitive inhibitor exhibits an exceptionally low inhibition constant (Ki), highlighting the entropic advantages of the pre-organized secondary structure conferred by the D-Phe-Pro motif for binding to the thrombin active site.[3]

Quantitative Data: Thrombin Inhibitors

| Compound | Target | Inhibition Constant (Ki) | Assay |

| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Human α-thrombin | 0.24 nM | Irreversible Inhibition |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 40 pM | Competitive Inhibition |

| d-Phe-Pro-d-Arg-d-Thr-CONH2 | α-thrombin | 0.92 µM | Competitive Inhibition |

Experimental Protocols

This assay quantifies the inhibitory activity of a compound against thrombin by measuring the cleavage of a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation.[4]

This assay assesses the stability of a peptide in plasma, providing an indication of its in vivo half-life.

Materials:

-

Human plasma

-

Test peptide

-

Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

-

LC-MS/MS system

Procedure:

-

Incubate the test peptide at a known concentration in human plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately stop the enzymatic degradation by adding a cold quenching solution.

-

Centrifuge the samples to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

-

Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in plasma.

Signaling Pathway and Experimental Workflow Diagrams

Targeting G Protein-Coupled Receptors (GPCRs)

The conformational constraints and stability imparted by the D-Phe-Pro motif make it an attractive component for designing ligands that target GPCRs, such as chemokine and tachykinin receptors. These receptors are involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and neurotransmission.

Chemokine Receptors

Chemokine receptors, such as CCR5 and CXCR4, are key players in immune cell trafficking and are also co-receptors for HIV entry into cells. The development of antagonists for these receptors is a major area of drug discovery. While specific D-Phe-Pro-containing chemokine receptor antagonists with extensive quantitative data are not widely reported in publicly available literature, the principles of peptidomimetic design suggest that this motif could be strategically incorporated to enhance the stability and receptor affinity of known peptide-based antagonists. For instance, the Proline-Isoleucine-Phenylalanine (PIF) motif is important for CXCR4 activation, suggesting that mimics of this region could serve as antagonists.

Tachykinin Receptors

Tachykinin receptors, including NK1, NK2, and NK3, are involved in pain transmission, inflammation, and smooth muscle contraction. The development of tachykinin receptor antagonists has been an active area of research for various therapeutic indications. The antagonist GR82334, for example, is a potent NK1 receptor antagonist that contains a D-Pro residue within a complex peptide structure, highlighting the importance of D-amino acids in the design of such antagonists. Although not a direct D-Phe-Pro motif, this exemplifies the utility of incorporating D-amino acids and proline-like structures to achieve potent antagonism.

Experimental Protocols for GPCRs

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., CCR5 or NK1)

-

Radiolabeled ligand specific for the receptor (e.g., [125I]-MIP-1α for CCR5)

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of bound radioligand decreases as the concentration of the test compound increases. Calculate the IC50 value of the test compound and subsequently the Ki value.

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels upon GPCR activation (for Gq-coupled receptors).

Materials:

-

Cells expressing the target receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Agonist for the target receptor

-

Test compound

-

Assay buffer

-

Fluorescence plate reader with an injection system

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the agonist and immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium. Antagonists will inhibit the agonist-induced calcium mobilization in a dose-dependent manner.

-

Calculate the IC50 value for the antagonist.

GPCR Signaling Pathway Diagrams

Conclusion

The D-Phe-Pro motif is a powerful tool in the arsenal of medicinal chemists and drug developers. Its ability to confer conformational rigidity and proteolytic stability has been successfully exploited in the creation of potent enzyme inhibitors, most notably against thrombin. While its application in targeting GPCRs like chemokine and tachykinin receptors is less documented with specific D-Phe-Pro containing compounds, the underlying principles of peptidomimetic design strongly support its potential in this area. Future research focused on incorporating this motif into novel peptide and peptidomimetic scaffolds could lead to the development of new and improved therapeutics for a wide range of diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such endeavors.

References

- 1. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Second-generation Antagonist, GR 82334 - Creative Peptides [creative-peptides.com]

- 4. giffordbioscience.com [giffordbioscience.com]

Boc-D-phe-pro-OH for beginners in peptide synthesis

An In-Depth Technical Guide on Boc-D-Phe-Pro-OH for Peptide Synthesis

For researchers, scientists, and drug development professionals venturing into peptide synthesis, the use of protected dipeptides as building blocks can significantly streamline the process and enhance the purity of the final product. This guide focuses on this compound, a dipeptide featuring a tert-butyloxycarbonyl (Boc) protecting group on the D-isomer of Phenylalanine, which is in turn linked to Proline. The incorporation of a D-amino acid is a key strategy for increasing the metabolic stability of peptide-based therapeutics by making them less susceptible to enzymatic degradation[1][2]. Proline's unique cyclic structure introduces conformational constraints that are crucial in the design of bioactive peptides.

This document provides a comprehensive overview of the physicochemical properties, synthesis protocols, and applications of this compound in peptide-based drug development, based on established principles of Boc-chemistry solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The properties of this compound are derived from its constituent amino acids and the Boc protecting group. The following table summarizes the known properties of the precursor, Boc-D-Phe-OH, which serves as a reference. The properties for the final dipeptide, this compound, are estimated based on its increased molecular weight and structural complexity.

| Property | Boc-D-Phe-OH | This compound (Estimated) | Data Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₉H₂₆N₂O₅ | |

| Molecular Weight | 265.31 g/mol | 362.43 g/mol | |

| Appearance | White to off-white powder | White to off-white solid | |

| Melting Point | 80 - 90 °C | Higher than precursor | |

| Optical Rotation | [α]²⁰/D = -25 ± 2º (c=1 in EtOH) | Varies based on final structure | |

| Storage Conditions | 0 - 8 °C | 2 - 8 °C | |

| Solubility | Soluble in DMF, DCM | Soluble in DMF, DCM, DMSO |

Synthesis and Experimental Protocols

This compound can be synthesized in solution phase before being utilized as a building block in Solid-Phase Peptide Synthesis (SPPS). This approach avoids potential side reactions and inefficiencies associated with the stepwise addition of individual amino acids.

Solution-Phase Synthesis of this compound

The synthesis involves the coupling of Boc-D-Phe-OH with a protected Proline, typically a methyl or ethyl ester (Pro-OMe), followed by saponification to remove the ester group.

Experimental Protocol:

-

Activation of Boc-D-Phe-OH: Dissolve Boc-D-Phe-OH (1.0 eq) and a coupling agent like HOBt (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a carbodiimide activator, for instance, DCC (1.1 eq), to the solution at 0 °C and stir for 10-15 minutes to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve Proline methyl ester hydrochloride (H-Pro-OMe·HCl) (1.1 eq) in DCM and neutralize with a non-nucleophilic base like Diisopropylethylamine (DIEA) (1.1 eq) at 0 °C.

-

Add the activated Boc-D-Phe-OH solution to the neutralized proline solution.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product (Boc-D-Phe-Pro-OMe) can be purified by silica gel column chromatography.

-

Saponification: Dissolve the purified dipeptide ester in a mixture of methanol and water. Add NaOH (1.1 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation: Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) to pH ~6-7 and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to yield this compound.

Caption: Solution-phase synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an ideal building block for Boc-chemistry SPPS. This strategy involves the stepwise assembly of a peptide chain on a solid resin support.

Experimental Protocol for SPPS Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., MBHA or PAM resin) to which the first amino acid is already attached. Swell the resin in DCM for 30 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. This exposes the N-terminal amine for the next coupling step.

-

Washing and Neutralization: Wash the resin thoroughly with DCM and DMF to remove residual TFA. Neutralize the resulting TFA salt with a 10% solution of DIEA in DMF to yield the free amine.

-

Dipeptide Coupling:

-

Pre-activate this compound (2-3 eq) in DMF with a coupling agent like HBTU (2-3 eq) and DIEA (4-6 eq).

-

Add the activated dipeptide solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Final Cleavage: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Caption: General workflow for one cycle of Boc-chemistry SPPS.

Logical Relationships in Boc Chemistry

The core of this synthesis strategy relies on the differential acid lability of the temporary N-terminal Boc group and the more permanent side-chain protecting groups (often benzyl-based). The Boc group is removed with moderate acid (TFA), while side-chain groups and resin linkage require a much stronger acid (HF) for cleavage. This is known as a non-orthogonal but practically effective protection scheme.

Caption: Logical relationship of protecting groups in Boc-SPPS.

Applications in Drug Development

The use of this compound as a building block is particularly valuable in the development of therapeutic peptides.

-

Enhanced Stability: The D-phenylalanine residue confers resistance to proteolysis, increasing the in-vivo half-life of the peptide drug.

-

Structural Definition: The proline residue introduces a "kink" in the peptide backbone, which can be critical for achieving the correct conformation for high-affinity receptor binding.

-

Drug Discovery: This dipeptide motif is relevant in designing analogs of naturally occurring peptides, enzyme inhibitors, and receptor antagonists. For example, derivatives of D-phenylalanine are used in GnRH (Gonadotropin-Releasing Hormone) antagonists, which are vital in managing hormone-dependent cancers.

-

Biotechnology: It can be used in the synthesis of therapeutic proteins and other bioactive molecules, contributing to advancements in treatments for various diseases.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its widespread use stems from its robustness under a variety of reaction conditions and, crucially, its facile and selective removal under mild acidic conditions.[1] This guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and applications in drug development.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into carbamates.[3][4] This protection prevents the amine from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is valued for its stability in the presence of many nucleophiles and bases, as well as under conditions of catalytic hydrogenation.

Chemical Structure:

The Boc group is an ester of a carbamic acid, with the chemical formula (CH₃)₃C-O-C(O)-.

Mechanism of Protection and Deprotection

Protection: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is a nucleophilic acyl substitution reaction. The resulting intermediate then eliminates a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.

Caption: General workflow for the protection of an amine with a Boc group.

Deprotection: The removal of the Boc group is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. The mechanism involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >95 |

| (Boc)₂O | Sodium Hydroxide (NaOH) | Water/THF | 0 - Room Temperature | 1 - 3 | >90 |

| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 0.5 - 2 | >95 |

| (Boc)₂O | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | 1.5 | >90 |

Table 2: Common Reagents and Conditions for Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Most common method; volatile byproducts. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 h | Product often precipitates as the HCl salt. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | Milder Lewis acid condition. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Dichloromethane (DCM) | Room Temperature | 30 min | Useful for substrates sensitive to strong acids. |

| Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | Variable | Environmentally benign alternative. |

Experimental Protocols

Protocol 1: General Procedure for the N-Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is fully consumed, which typically takes 1 to 4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (twice), saturated aqueous sodium bicarbonate solution (twice), and brine (once).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: General Procedure for the N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (typically in a 1:1 or 1:4 ratio with DCM) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is generally rapid, often completing within 30 minutes to a few hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Work-up: To neutralize any residual acid, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is of paramount importance in the synthesis of peptides and other complex molecules of pharmaceutical interest.

Solid-Phase Peptide Synthesis (SPPS):

In the Merrifield solid-phase peptide synthesis, the Boc group is a classical choice for the protection of the α-amino group of amino acids. The synthesis proceeds in a cyclical manner.

Caption: Workflow for Solid-Phase Peptide Synthesis using the Boc strategy.

Synthesis of Pharmaceutical Intermediates:

The Boc group is frequently used in the synthesis of active pharmaceutical ingredients (APIs) to protect amine functionalities during various chemical transformations. Its stability to a wide range of reagents allows for selective modifications at other parts of the molecule.

Antibody-Drug Conjugates (ADCs):

In the development of ADCs, bifunctional linkers are often employed. The Boc group can protect an amine on the linker, allowing for the controlled, sequential attachment of the cytotoxic drug and the antibody.

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate.

References

Conformational Landscape of D-Phe-Pro Dipeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of D-Phenylalanine-Proline (D-Phe-Pro) dipeptides. Due to the unique structural constraints imposed by the proline residue and the stereochemistry of the D-phenylalanine, this dipeptide exhibits a distinct and complex conformational landscape. Understanding these conformational preferences is crucial for rational drug design, peptide engineering, and structure-activity relationship studies.

Core Concepts in D-Phe-Pro Conformation

The conformational flexibility of the D-Phe-Pro dipeptide is primarily governed by the rotational freedom around the peptide backbone and the side chains. The key dihedral angles defining the backbone conformation are omega (ω), phi (φ), and psi (ψ).

-

Omega (ω) Angle and cis/trans Isomerization: The peptide bond preceding the proline residue (D-Phe-Pro bond) can exist in either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation. Unlike most other peptide bonds where the trans form is overwhelmingly favored, the energy barrier for cis-trans isomerization in X-Pro sequences is significantly lower, leading to a substantial population of the cis isomer in solution.[1][2] This equilibrium between cis and trans isomers is a hallmark of proline-containing peptides and is a critical factor in their structure and function.

-

Phi (φ) and Psi (ψ) Angles: The φ angle (C'-N-Cα-C') rotation is restricted in proline due to its cyclic side chain, typically to a range of -60° to -75°.[3] The ψ angle (N-Cα-C'-N) has more freedom and, along with the ω angle, dictates the overall backbone fold.

-

Side Chain Conformations: The conformation of the D-phenylalanine side chain, described by the chi (χ) angles, also influences the overall structure through steric interactions and potential non-covalent interactions, such as CH-π interactions with the proline ring.

Quantitative Conformational Data

While specific experimental data for the linear D-Phe-Pro dipeptide is not extensively available in the public domain, the following tables present representative quantitative data derived from studies on closely related peptides and computational models. This data serves as a valuable starting point for the conformational analysis of D-Phe-Pro.

Table 1: Representative Dihedral Angles for cis and trans Isomers of a Phe-Pro Motif

| Dihedral Angle | trans-Isomer (degrees) | cis-Isomer (degrees) |

| ω (D-Phe-Pro) | ~180 | ~0 |

| φ (Pro) | -60 to -75 | -60 to -75 |

| ψ (D-Phe) | Variable | Variable |

| χ1 (D-Phe) | Variable (typically -60, 180, 60) | Variable (typically -60, 180, 60) |

Note: The ψ and χ1 angles are highly dependent on the local environment and interactions. The values presented are common rotameric states.

Table 2: Estimated Relative Energies and Population of cis and trans Conformers

| Conformer | Relative Energy (kcal/mol) | Population in Aqueous Solution (%) |

| trans-D-Phe-Pro | 0 (Reference) | Major Isomer |

| cis-D-Phe-Pro | 0.5 - 2.0 | Minor Isomer |

Note: The trans isomer is generally the major conformer in aqueous solution for X-Pro sequences.[4] The exact population ratio is sensitive to solvent, pH, and temperature. For some aromatic-Pro sequences, the cis population can be significant, ranging from 17% to over 20%.[5]

Experimental and Computational Protocols

The conformational analysis of D-Phe-Pro dipeptides relies on a combination of experimental spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and quantifying the cis and trans isomers of D-Phe-Pro in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve the D-Phe-Pro dipeptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The Cα protons of both D-Phe and Pro will show distinct chemical shifts for the cis and trans isomers. The relative integration of these peaks provides the population ratio of the two isomers.

-

1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The Cβ and Cγ carbons of the proline ring are particularly sensitive to the cis/trans isomerization and will exhibit separate signals for each isomer.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To confirm proton-proton couplings within each residue of both isomers.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. For example, a cross-peak between the D-Phe CαH and the Pro CαH can provide information about the backbone geometry. Inter-residue NOEs can help in determining the three-dimensional structure of the dominant conformers.

-

-

Data Analysis: Integrate the well-resolved peaks corresponding to the cis and trans isomers in the ¹H or ¹³C spectra to determine their relative populations. Use the NOE-derived distance restraints in conjunction with molecular modeling to generate solution structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and overall chirality of the dipeptide in solution.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of D-Phe-Pro in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer itself should be transparent in the far-UV region.

-

Spectra Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: The shape and magnitude of the CD spectrum can indicate the presence of ordered structures such as β-turns or polyproline II (PPII) helices, or a random coil conformation. The presence of the D-amino acid will result in a CD spectrum that is an inverted image of its L-counterpart.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the conformational dynamics and energy landscape of the D-Phe-Pro dipeptide.

Protocol:

-

System Setup:

-

Build the initial structure of the D-Phe-Pro dipeptide in both cis and trans conformations.

-

Solvate the dipeptide in a box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial setup.

-

Equilibration:

-

Perform a short simulation with position restraints on the peptide to allow the solvent to equilibrate around it (NVT ensemble).

-

Perform a subsequent simulation to equilibrate the pressure of the system (NPT ensemble).

-

-

Production Run: Run a long production simulation (nanoseconds to microseconds) without restraints to sample the conformational space.

-

Analysis:

-

Analyze the trajectory to determine the populations of the cis and trans isomers.

-

Calculate the free energy landscape as a function of the key dihedral angles (φ, ψ) to identify the most stable conformations.

-

Analyze hydrogen bonding and other non-covalent interactions.

-

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of D-Phe-Pro conformational analysis.

Caption: Cis-trans isomerization of the D-Phe-Pro peptide bond.

Caption: Integrated workflow for conformational analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis of the tetrapeptide Pro-D-Phe-Pro-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Boc-D-Phe-Pro-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-tert-butyloxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH), a key intermediate in peptide synthesis and drug development. Understanding the solubility of this protected dipeptide is crucial for optimizing reaction conditions, purification protocols, and the development of peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a synthetic dipeptide composed of D-phenylalanine and L-proline, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and significantly influences its solubility profile. The presence of the bulky, hydrophobic Boc group and the phenyl ring of phenylalanine, combined with the cyclic structure of proline and the polar carboxylic acid group, results in a molecule with amphipathic character. Consequently, its solubility is highly dependent on the nature of the solvent. While specific quantitative solubility data for this compound is not extensively published, qualitative assessments and data from structurally related compounds indicate good solubility in polar aprotic solvents and moderate solubility in certain alcohols.

Data Presentation: Qualitative Solubility of this compound and Related Compounds

The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents, based on the known solubility of its constituent protected amino acid, Boc-D-Phe-OH, and general principles of peptide solubility.

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale & References |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many protected peptides.[1][2][3][4] Boc-D-Phe-OH is soluble in DMSO.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Widely used solvent in peptide synthesis, known to dissolve protected peptides. Boc-D-Phe-OH is clearly soluble in DMF. |

| Methanol (MeOH) | Polar Protic | Moderate to High | Boc-D-Phe-OH is soluble in methanol. |

| Ethanol (EtOH) | Polar Protic | Moderate | Boc-D-Phe-OH is soluble in ethanol. |

| Dichloromethane (DCM) | Nonpolar | Moderate | The hydrophobicity of the Boc group and phenylalanine should promote solubility. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used for dissolving hydrophobic peptides. |

| Water | Polar Protic | Low to Insoluble | The hydrophobic nature of the Boc group and phenylalanine significantly reduces aqueous solubility. |

| Diethyl Ether | Nonpolar | Low to Insoluble | Generally a poor solvent for peptides and their protected derivatives. |

| Hexane | Nonpolar | Insoluble | Not a suitable solvent for this class of compounds. |

Experimental Protocols: Determining the Solubility of this compound

A precise determination of solubility is essential for reproducible experimental outcomes. The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (high purity)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

Mandatory Visualizations

Factors Influencing Peptide Solubility

The solubility of a protected peptide like this compound is a complex interplay of various factors. The following diagram illustrates the key determinants.

Caption: Key determinants of this compound solubility.

Experimental Workflow for Solubility Determination

A systematic approach is critical for accurately determining peptide solubility. The following workflow outlines the key steps.

Caption: A systematic workflow for determining solubility.

References

A Technical Guide to Procuring High-Purity Boc-D-Phe-Pro-OH for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for the procurement of high-purity N-tert-butyloxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH), a chiral dipeptide derivative crucial for the synthesis of peptide-based therapeutics and other advanced applications in drug development and biotechnology.[1] This document outlines key considerations for supplier selection, quality control methodologies, and provides illustrative experimental protocols for synthesis and purity verification.

Supplier and Product Specifications

The procurement of high-purity this compound necessitates a thorough evaluation of supplier specifications. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods for assessing purity.[2] For research and drug development purposes, a purity of ≥98% is generally required. The table below summarizes typical specifications to consider when sourcing this reagent.

| Parameter | Typical Specification | Analytical Method | Importance |

| Purity | ≥98.0% (HPLC) | HPLC | Ensures minimal interference from impurities in subsequent reactions. |

| Enantiomeric Purity | ≥99.5% (a/a) | Chiral HPLC | Critical for stereospecific synthesis and biological activity. |

| Identity | Conforms to structure | IR, NMR | Confirms the chemical structure of the compound. |

| Appearance | White to off-white powder | Visual | A basic indicator of product purity and absence of gross contamination. |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | As per application | Important for handling and reaction setup. |

| Storage Conditions | 2-8°C | - | Ensures long-term stability of the product. |

Illustrative Synthesis of this compound

The synthesis of this compound is typically achieved through a coupling reaction between Boc-D-phenylalanine and L-proline methyl ester, followed by saponification. The following is a representative protocol based on standard peptide coupling techniques.

Experimental Protocol: Synthesis and Purification

Materials:

-

Boc-D-phenylalanine (Boc-D-Phe-OH)

-

L-proline methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-D-Phe-OH (1.1 eq) and HOBt (1.1 eq) in DCM.

-

In a separate flask, dissolve L-proline methyl ester hydrochloride (1.0 eq) in DCM and add DIEA (2.2 eq).

-

Add the L-proline methyl ester solution to the Boc-D-Phe-OH solution.

-

Cool the mixture to 0°C and add DCC (1.1 eq).

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Phe-Pro-OMe.

-

Purify the crude product by silica gel column chromatography.

-

-

Saponification:

-

Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of MeOH and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with 1N HCl.

-

Extract the product with EtOAc.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

-

Quality Control and Purity Assessment

Rigorous quality control is essential to ensure the suitability of this compound for its intended application. The following protocol outlines a standard method for purity determination using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (e.g., 50:50 A:B).

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Logical Framework for Supplier Selection

The choice of a supplier for high-purity reagents is a critical decision that can impact research outcomes. A logical approach to supplier selection is outlined below.

By carefully considering these factors and implementing rigorous quality control measures, researchers and drug development professionals can confidently procure high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

The Cornerstone of Durability: An In-depth Technical Guide to the Applications of D-Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, yet their clinical translation is frequently hindered by their inherent instability.[1] Susceptibility to rapid enzymatic degradation in biological systems significantly curtails their bioavailability and in-vivo half-life, thereby limiting their efficacy.[1] A pivotal strategy to surmount this challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids.[1] This technical guide provides a comprehensive overview of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide stability and modulate biological activity, offering a critical resource for researchers in drug discovery and development.

Core Principles of D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence is a powerful tool to manipulate its physicochemical and biological properties. The foundational principles behind their application are rooted in stereochemistry and its profound impact on molecular interactions.

Enhanced Proteolytic Stability: The Shield of Chirality

The primary and most widely exploited advantage of incorporating D-amino acids is the significant enhancement of peptide stability against enzymatic degradation.[1][2]

Mechanism of Protease Resistance:

Proteases, the enzymes responsible for peptide degradation, have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition. The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage. This steric hindrance is the fundamental reason for the increased proteolytic resistance of peptides containing D-amino acids. Consequently, D-amino acid-containing peptides exhibit a longer half-life in biological systems, a critical attribute for therapeutic efficacy.

Conformational Control: Shaping Peptide Structure and Function

The chirality of amino acid residues is a determinant of peptide secondary and tertiary structure. The incorporation of D-amino acids can induce significant conformational changes, which can be harnessed to fine-tune peptide activity.

-

β-Turns: D-amino acids, particularly D-Proline, are known to promote the formation of β-turns, which are crucial for the folding and activity of many peptides.

-

α-Helices: The introduction of a D-amino acid into an L-amino acid α-helix is generally disruptive and can destabilize the helical structure. However, this property can be utilized to control the conformational landscape of a peptide.

-

β-Sheets: The effect of D-amino acids on β-sheet formation is context-dependent and can either be disruptive or stabilizing.

-

Novel Conformations: The presence of D-amino acids allows peptides to access novel tertiary structures that are not accessible with L-amino acids alone, potentially leading to enhanced binding affinity or novel biological activities.

Retro-Inverso Peptides: A Mirror Image Approach

A specialized application of D-amino acids is the design of retro-inverso peptides. This strategy involves replacing all L-amino acids with their corresponding D-enantiomers and reversing the sequence of the peptide backbone. The resulting peptide has a similar side-chain topology to the parent L-peptide but with a reversed backbone, making it highly resistant to proteolysis while potentially retaining its biological activity.

Applications in Drug Development

The unique properties of D-amino acid-containing peptides have led to their exploration in a wide range of therapeutic areas.

Antimicrobial Peptides (AMPs)

A significant challenge in the development of AMPs is their susceptibility to bacterial and host proteases. The incorporation of D-amino acids has been shown to enhance the stability and, in some cases, the activity of AMPs. All-D-amino acid containing cationic peptides have been developed that are completely protease-resistant and potent against ESKAPE pathogens.

Enzyme Inhibitors

The enhanced stability of D-peptides makes them excellent candidates for the development of enzyme inhibitors. By designing D-peptides that mimic the substrate or transition state of an enzyme, it is possible to create potent and long-lasting inhibitors.

Receptor Agonists and Antagonists

D-amino acids are incorporated into peptide hormones and neuropeptides to increase their in vivo half-life and therapeutic efficacy. For example, the synthetic somatostatin analog, octreotide, contains a D-amino acid to enhance its stability.

Quantitative Data Summary

The following tables summarize the impact of D-amino acid incorporation on peptide stability and activity from various studies.

| Peptide/Analog | Modification | Target/Assay | Key Finding | Reference |

| KKVVFKVKFKK | Diastereomers and enantiomer | Antimicrobial activity, Serum stability | D-amino acid substitutions at the termini improved serum stability while maintaining antimicrobial activity. | |

| R4F4 | D-R4F4 (all D-amino acids) | Protease resistance, Antimicrobial activity | D-amino acid substitution significantly improved protease resistance and antimicrobial activity. | |

| Pep05 | DP06 (L-Lys and L-Arg replaced with D-forms) | Stability in human plasma | DP06 exhibited the greatest stability, with over 60% of the peptide remaining after 24 hours. | |

| tp-TPTGTQ-tpt | D-amino acids at N- and C-termini | Proteolytic degradation in human serum | Completely stable against degradation in serum. | |

| P4C and P5C | All-D-amino acid containing peptides | Protease resistance, Antimicrobial activity | Completely protease-resistant and potent against ESKAPE pathogens. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for synthesizing a peptide containing D-amino acids using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected L- and D-amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Phenol, Water, Triisopropylsilane (TIPS) (scavengers)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the Rink Amide resin in a solid-phase peptide synthesis (SPPS) vessel.

-

Initial Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Washing: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (L- or D-) in DMF.

-

Add HBTU and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

-

Washing: Wash the resin as described in step 3.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF.

-

Washing: Wash the resin as described in step 3.

-

Repeat Synthesis Cycle: Repeat steps 4-7 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/Phenol/Water/TIPS) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of proteases or serum.

Materials:

-

Peptide stock solution

-

Human serum or specific protease solution (e.g., trypsin, chymotrypsin)

-

Incubation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-